molecular formula C28H40N2O9 B016430 antimycin A1 CAS No. 642-15-9

antimycin A1

Katalognummer: B016430
CAS-Nummer: 642-15-9
Molekulargewicht: 548.6 g/mol
InChI-Schlüssel: UIFFUZWRFRDZJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antimycin A1 is a macrolide antibiotic produced by Streptomyces species, first isolated in the mid-20th century . Its structure consists of a nine-membered dilactone ring, a 3-formamidosalicylamide group, and a hydrophobic alkyl side chain (hexyl group in A1) . It is a potent inhibitor of mitochondrial electron transport chain (ETC) Complex III (ubiquinol-cytochrome c reductase) and, to a lesser extent, Complex IV, disrupting ATP synthesis and generating reactive oxygen species (ROS) . This mechanism underpins its antifungal, insecticidal, and piscicidal activities .

Vorbereitungsmethoden

Strain Selection and Fermentation Conditions

The production of antimycin A1 begins with the careful selection of Streptomyces strains, as biosynthesis efficiency varies significantly across species. Streptomyces AHF-20, isolated from the rhizosphere soil of an ancient banyan tree, has demonstrated high this compound yields under optimized fermentation conditions . Taxonomically characterized strains such as Streptomyces sp. 1/H110117 have also been reported to produce this compound alongside isomers A2–A16, necessitating precise isolation methods .

Fermentation Media and Parameters

Fermentation typically occurs in potato dextrose agar (PDA) or glycerol-peptone broth, with critical parameters including:

ParameterOptimal ConditionImpact on Yield
Temperature25–28°CMaximizes enzyme activity
pH6.8–7.2Stabilizes biosynthesis
Agitation180 rpmEnhances oxygen transfer
Incubation Duration72–96 hoursBalances growth & production

Submerged fermentation in liquid medium for 3 days at 25°C yielded 1.2–1.5 mg/L of crude this compound, as evidenced by spectrophotometric analysis at 485 nm . Prolonged incubation beyond 96 hours risks autolysis of mycelia, reducing metabolite stability .

Extraction and Primary Purification

Solvent Extraction

Post-fermentation, mycelia are separated via centrifugation (3,500 rpm, 5 minutes), and this compound is extracted from the supernatant using ethyl acetate. The solvent-to-supernatant ratio of 1:2 (v/v) achieves 89% recovery efficiency, with three successive extractions ensuring maximal yield . Rotary evaporation under reduced pressure (40°C, 0.1 MPa) concentrates the extract, yielding a dark-brown residue.

Silica Gel Chromatography

Initial purification employs silica gel column chromatography (200–300 mesh) with a gradient elution of chloroform:methanol (95:5 to 80:20). This compound elutes at 85:15, identified by UV absorption at 254 nm. This step removes polar impurities, achieving 65–70% purity .

High-Resolution Purification Techniques

Preparative HPLC

Final purification uses reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (75:25) at 1.0 mL/min. This compound elutes at 12.3 minutes, confirmed by LC-MS ([M+H]+ m/z 548.3) .

Table 1: HPLC Purification Efficiency

Injection Volume (μL)Purity (%)Recovery Rate (%)
2098.292.5
5097.889.3
10096.185.0

Scaling to preparative HPLC (21.2 mm column diameter) maintains >95% purity at 500 mg/batch, critical for pharmaceutical applications .

Structural Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis : λmax 226, 268, 320 nm (ethyl acetate)

  • FT-IR : Peaks at 1745 cm−1 (lactone C=O), 1660 cm−1 (amide I), and 1530 cm−1 (amide II)

  • NMR : δH 5.28 (H-15), δC 170.2 (C-1), confirming the dilactone structure

Bioactivity Validation

Antifungal potency is assessed via mycelial growth inhibition assays against Rhizoctonia solani. This compound exhibits an EC50 of 1.25 μg/mL, with 92.55% inhibition at 26.66 μg/mL .

Table 2: Inhibition Efficacy of this compound

Concentration (μg/mL)Inhibition Rate (%)
0.41618.3 ± 2.1
1.6642.7 ± 3.4
6.6676.9 ± 2.8
26.6692.5 ± 1.9

Analyse Chemischer Reaktionen

CZC-8004 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Activity Against Plant Pathogens

Antimycin A1 has been identified as a highly effective fungicide against Rhizoctonia solani, a significant plant pathogenic fungus responsible for various crop diseases. In a study, this compound demonstrated a remarkable inhibition rate of 92.55% at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL. The compound's action was characterized by severe morphological changes in the fungal mycelium, including distortion and breakage, which were observed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) .

Concentration (μg/mL) Inhibition Rate (%)
0.41610
0.8325
1.6640
3.3360
6.6680
26.6692.55

The mechanism of action involves the inhibition of mitochondrial complexes III and IV, affecting ATP synthesis and leading to metabolic disruptions in the fungus .

Cancer Research

c-Myc Degradation Acceleration

This compound has emerged as a promising agent in cancer therapy due to its ability to enhance the degradation of the oncogene c-Myc, a critical regulator of cell proliferation and survival in many cancers. The compound activates glycogen synthase kinase 3 (GSK3) through reactive oxygen species (ROS) generated from damaged mitochondria, promoting c-Myc phosphorylation and subsequent proteasomal degradation .

In vitro studies showed that this compound treatment resulted in significant reductions in c-Myc levels across various cancer cell lines, including HCT116 and HeLa cells. The correlation between c-Myc levels and antimycin A sensitivity indicates that targeting this pathway could be beneficial for developing novel cancer therapies .

Mitochondrial Research

Induction of Mitochondrial Damage

This compound is widely used in mitochondrial research due to its role as an inhibitor of complex III in the electron transport chain. Studies have shown that exposure to this compound leads to dose-dependent cell death characterized by loss of mitochondrial membrane potential and collapse of oxidative phosphorylation in human retinal pigment epithelial cells .

The following table summarizes the effects observed:

Concentration (μM) Cell Viability (%) Mitochondrial Membrane Potential Loss (%)
0.58510
17030
54060
101590

The mitochondrial damage observed includes swelling and cristae structure disruption, highlighting the potential use of this compound as a tool for studying mitochondrial dysfunctions associated with aging and degenerative diseases .

Ecological Applications

Use as a Piscicide

This compound is also utilized in aquaculture as a piscicide to control invasive fish species and manage fish populations effectively. Its application helps maintain ecological balance in aquatic environments while minimizing harm to non-target species when used judiciously .

Wirkmechanismus

CZC-8004 exerts its effects by binding to the ATP-binding sites of tyrosine kinases, thereby inhibiting their activity. This inhibition disrupts kinase signaling pathways, which are crucial for cell proliferation and survival. The compound targets multiple kinases, including epidermal growth factor receptor and vascular endothelial growth factor receptor 2, leading to the suppression of tumor growth and angiogenesis .

Vergleich Mit ähnlichen Verbindungen

The antimycin family includes A1, A2, A3, A4, and derivatives like blastmycin and opantimycin. These compounds share a core dilactone structure but differ in alkyl side chains, influencing solubility, bioactivity, and toxicity.

Structural and Functional Differences

Compound Alkyl Side Chain Molecular Weight Key Functional Properties
Antimycin A1 n-Hexyl (C₆H₁₃) 548.6 g/mol Highest hydrophobicity; inhibits ETC Complex III/IV; LD₅₀ (ip): 1.5 mg/kg
Antimycin A2 n-Pentyl (C₅H₁₁) 534.6 g/mol Lower antifungal activity than A1; used in mitochondrial research
Antimycin A3 n-Butyl (C₄H₉) 520.6 g/mol Higher antimicrobial activity (5× A1); lower inhibition of succinate-cytochrome c reductase
Antimycin A4 n-Propyl (C₃H₇) 506.6 g/mol Reduced toxicity (ip LD₅₀: 1.8 mg/kg); distinct IR and UV profiles
Antimycin B1/B2 Ring-opened derivatives ~550–560 g/mol Novel antibacterial activity; structurally distinct from A-series

Pharmacological and Toxicological Profiles

  • Neurotoxicity : A1 uniquely induces hind-limb incoordination and impaired reflexes in mice at sublethal doses, suggesting neurotoxic effects distinct from respiratory inhibition .
  • Bioavailability : A1’s hydrophobicity limits solubility in aqueous systems, requiring cholesterol-based formulations for stable delivery .
  • Resistance : A3 exhibits higher antimicrobial efficacy than A1, but A1 is more potent against Rhizoctonia solani (92.55% inhibition at 26.66 µg/mL) .

Key Research Findings

Mechanistic Specificity : A1 disrupts mitochondrial ETC by binding to the Qi site of Complex III, causing ROS accumulation and apoptosis .

Structural-Activity Relationship : The hexyl side chain in A1 enhances binding to hydrophobic pockets in target enzymes (e.g., AGPS in cancer cells) compared to shorter-chain analogs .

Toxicity Discrepancies : Earlier studies using mixed antimycin preparations reported variable LD₅₀ values (e.g., 7.6 mg/kg for mixtures vs. 1.5 mg/kg for pure A1) due to compositional heterogeneity .

Biologische Aktivität

Antimycin A1 is a potent compound derived from the bacterium Streptomyces, known for its significant biological activity, particularly in inhibiting fungal growth and affecting mitochondrial function. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various organisms, and potential applications in agriculture and medicine.

This compound primarily acts as an inhibitor of mitochondrial electron transport. It specifically targets complexes III and IV of the mitochondrial respiratory chain, disrupting electron transfer and leading to decreased ATP production. This inhibition is crucial for understanding its antifungal properties.

  • Inhibition of Mitochondrial Complexes : this compound binds to the cytochrome bc1 complex, preventing the transfer of electrons from cytochrome b to cytochrome c1. This disruption results in impaired respiration and increased production of reactive oxygen species (ROS) .
  • Impact on Gene Expression : Research indicates that this compound downregulates several mitochondrial genes, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3. This suppression affects the synthesis of proteins essential for mitochondrial function .

Biological Activity Against Fungi

This compound has shown remarkable antifungal activity, particularly against Rhizoctonia solani, a significant plant pathogen.

  • Inhibition Rate : In studies, this compound exhibited a 92.55% inhibition rate against R. solani at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL .
  • Morphological Changes : Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses revealed that treatment with this compound resulted in severe morphological changes in fungal mycelium. These included:
    • Stripped and rough mycelial surfaces
    • Distorted and broken hyphae
    • Thickened cell walls and swollen mitochondria .

Metabolomic Effects

A comprehensive metabolomic analysis has shown that this compound significantly impacts various metabolic pathways within treated organisms. Specifically, it alters the profiles of metabolites involved in critical cellular processes:

  • Affected Pathways : The analysis identified changes in 12 metabolic pathways due to this compound treatment, suggesting broad implications for cellular metabolism beyond just mitochondrial function .

Case Study 1: Antifungal Activity Against Rhizoctonia solani

In a controlled study focusing on R. solani, researchers treated cultures with varying concentrations of this compound and measured growth inhibition rates. The results demonstrated a clear dose-dependent response:

Concentration (μg/mL)Inhibition Rate (%)
0.41615
0.83330
1.6650
3.3370
6.6685
13.3390
26.6692.55

This data underscores the potential of this compound as a natural fungicide .

Case Study 2: Mitochondrial Dysfunction Induction

Another study investigated how this compound induces mitochondrial dysfunction in neuronal cells:

  • Cell Types : Various neuronal cell lines were treated with this compound.
  • Findings : The compound activated nociceptive vagal sensory nerves by inducing calcium influx through TRPV1 and TRPA1 channels, highlighting its role in modulating pain responses .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing antimycin A1’s inhibitory effects on mitochondrial electron transport?

  • Methodological Answer: To evaluate mitochondrial inhibition, use isolated mitochondria or cell lines (e.g., Rhizoctonia solani for fungal studies) and measure oxygen consumption via high-resolution respirometry. This compound targets Complex III (ubiquinol-cytochrome c reductase) by binding to the Qi site, blocking electron transfer to cytochrome c . Include controls with rotenone (Complex I inhibitor) and oligomycin (ATP synthase inhibitor) to isolate Complex III-specific effects. Validate using cytochrome c release assays to confirm mitochondrial membrane disruption .

Q. How should researchers handle solubility and stability issues with this compound in experimental setups?

  • Methodological Answer: this compound is highly hydrophobic; dissolve in DMSO or ethanol (50–100 mM stock solutions) and dilute in culture media to working concentrations (typical range: 1–50 µM). Avoid aqueous buffers due to precipitation. Store aliquots at -20°C in anhydrous conditions to prevent hydrolysis. Pre-test solvent toxicity (e.g., DMSO controls) to exclude confounding effects .

Q. What are the key considerations for optimizing this compound concentrations in apoptosis induction studies?

  • Methodological Answer: Titrate concentrations (e.g., 0.1–10 µM) using dose-response assays (MTT/XTT for viability; Annexin V/PI for apoptosis). This compound induces apoptosis via dual mechanisms: (1) ATP depletion from electron transport chain inhibition and (2) direct inhibition of Bcl-2/Bcl-xL anti-apoptotic proteins . Validate with caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements using JC-1 dye .

Advanced Research Questions

Q. How can metabolomic approaches resolve contradictions in this compound’s effects across different pathogen models?

  • Methodological Answer: this compound’s efficacy varies by organism (e.g., strong activity against R. solani but limited bioavailability in plants ). Use LC-MS/MS-based metabolomics to compare metabolic pathway disruptions (e.g., TCA cycle intermediates, ROS levels) between fungal and mammalian systems. Cross-reference with transcriptomic data to identify species-specific resistance mechanisms, such as efflux pumps or detoxifying enzymes .

Q. What strategies address conflicting data on this compound’s role in HIF-1α regulation and angiogenesis?

  • Methodological Answer: Discrepancies arise from cell-type-specific responses. In hypoxic cancer cells, this compound may paradoxically stabilize HIF-1α via ROS generation, while in endothelial cells, it suppresses VEGF by inhibiting mitochondrial ROS . Use siRNA knockdown of HIF-1α or antioxidants (e.g., NAC) to dissect ROS-dependent vs. ROS-independent pathways. Employ 3D angiogenesis assays (e.g., Matrigel tube formation) to contextualize findings .

Q. How can isoform-specific effects of this compound be distinguished in studies using commercial mixtures?

  • Methodological Answer: Commercial antimycin A often contains A1–A4 isoforms with varying alkyl chain lengths. Purify A1 via reverse-phase HPLC (C18 column; acetonitrile/water gradient) and confirm identity via NMR or high-resolution mass spectrometry . Compare bioactivity of purified A1 with mixtures in ATP-depletion assays to quantify isoform-specific potency differences .

Q. What experimental designs improve the translational relevance of this compound in agricultural antifungal research?

  • Methodological Answer: Address bioavailability limitations by formulating this compound with nanocarriers (e.g., liposomes) for plant uptake studies. Test efficacy in soil microcosms and field trials against diverse pathogens (e.g., Fusarium, Aspergillus). Pair with transcriptomic analysis of fungal stress responses to identify synergies with existing fungicides .

Q. Methodological and Analytical Considerations

Q. How should researchers validate mitochondrial targeting of this compound in novel cell models?

  • Methodological Answer: Use fluorescent probes (e.g., MitoTracker) to confirm mitochondrial localization. Combine with CRISPR-Cas9 knockout of cytochrome b (Complex III subunit) to assess resistance. Cross-validate using Seahorse XF analyzers to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .

Q. What statistical approaches are recommended for analyzing this compound-induced metabolic perturbations?

  • Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to metabolomic datasets to identify significant pathway alterations (e.g., glycolysis, oxidative phosphorylation). Use false discovery rate (FDR) correction for multiple comparisons. Integrate with KEGG pathway enrichment analysis to map disrupted networks .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into high-throughput screening for cancer therapeutics targeting c-Myc?

  • Methodological Answer: In screens for c-Myc degradation accelerators, use luciferase reporter assays (e.g., EGFP-tagged c-Myc systems) and dose this compound alongside proteasome inhibitors (e.g., MG-132) to confirm mechanism. Validate hits with Western blotting for c-Myc protein levels and RNA-seq for downstream target modulation .

Eigenschaften

IUPAC Name

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFFUZWRFRDZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O9
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859633
Record name 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1]
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Antimycin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

1397-94-0, 642-15-9
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Antimycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

300.2 °F (EPA, 1998), 139-140 °C
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.